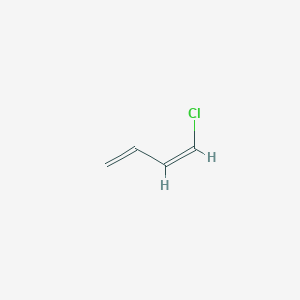
KATACINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Katacine is a compound that has been identified as a new ligand of CLEC-2 . It is a mixture of polymers of proanthocyanidins . It is a solid substance with an assay of 95% (TLC) and is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Chemical Reactions Analysis
This compound has been identified as a novel ligand for CLEC-2 and has been shown to induce platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .
Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Platelet Aggregation and Thromboinflammation
KATACINE, identified as a mixture of polymers of proanthocyanidins, has been recognized as a novel ligand for CLEC-2, a platelet receptor integral to thromboinflammation. Notably, this compound's interaction with CLEC-2 induces platelet aggregation and phosphorylation through Syk and Src kinases. This interaction and the subsequent cellular responses can be crucial for understanding the mechanisms of platelet activation and the broader implications in thromboinflammatory diseases. The research underscores this compound's potential in elucidating CLEC-2's role in human platelets, offering insights into therapeutic targeting of CLEC-2 in relevant conditions (Morán et al., 2022).
Metabolic Alterations and Hypometabolism
Another study has categorized this compound under a group of hypometabolic agents, particularly noting its role in blocking different substrate oxidation in mitochondria. The research highlights this compound's influence on metabolic processes, suggesting its potential in understanding and manipulating metabolic pathways for therapeutic purposes. The intricate interactions of this compound with cellular metabolism could pave the way for novel interventions in metabolic disorders or conditions requiring metabolic modulation (Ermatova & Shirinova, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of KATACINE involves the condensation of two molecules of 2-aminobenzimidazole with one molecule of 2,4-dichloro-5-nitrophenyl isothiocyanate.", "Starting Materials": [ "2-aminobenzimidazole", "2,4-dichloro-5-nitrophenyl isothiocyanate" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (2 eq) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,4-dichloro-5-nitrophenyl isothiocyanate (1 eq) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain KATACINE as a white solid." ] } | |
Numéro CAS |
135151-34-7 |
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




